molecular formula C14H13N3OS B1415672 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-17-3

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1415672
CAS No.: 1105192-17-3
M. Wt: 271.34 g/mol
InChI Key: HLRGRTAIBAOLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-chloro-3-methylpyridazine under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both thiazole and pyridazine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials development .

Biological Activity

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo-pyridazine class. Its unique structural features make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C₁₄H₁₃N₃OS
  • CAS Number : 54012-74-7

The compound features a thiazole ring fused with a pyridazine moiety, which is substituted at various positions by an ethylphenyl group and a methyl group. This configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs) or nuclear receptors, altering their signaling pathways.
  • Cellular Interference : The compound may disrupt processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines.

CompoundCell LineGI50 (nM)Mechanism
7-(4-ethylphenyl)-2-methyl...A549 (lung)54EGFR inhibition
7-(4-ethylphenyl)-2-methyl...MCF-7 (breast)37BRAF V600E inhibition
Reference Compound (Erlotinib)A549 (lung)33EGFR inhibition

In a comparative study, compounds similar to this thiazolo-pyridazine exhibited GI50 values ranging from 37 to 86 nM across different cancer cell lines, indicating potent antiproliferative activity .

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the efficacy of thiazolo-pyridazine derivatives against human cancer cell lines. The results indicated that compounds with similar structures showed significant cytotoxicity and were effective in inhibiting key oncogenic pathways .
  • Enzyme Inhibition Assays : Further investigations into the mechanism revealed that these compounds could act as competitive inhibitors of kinases like EGFR and BRAF V600E, which are critical in many cancers .

Properties

IUPAC Name

7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRGRTAIBAOLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.